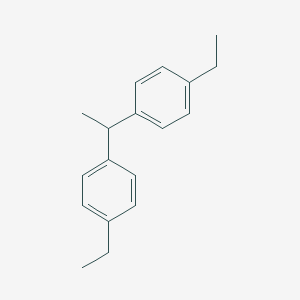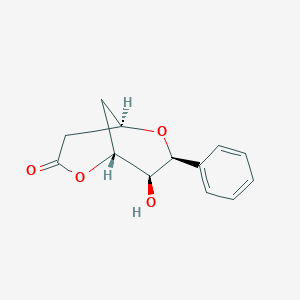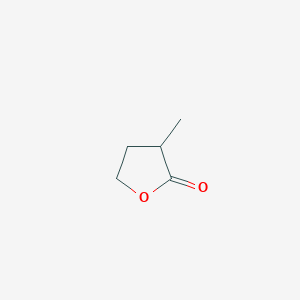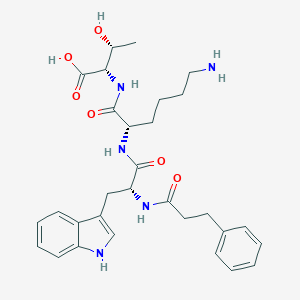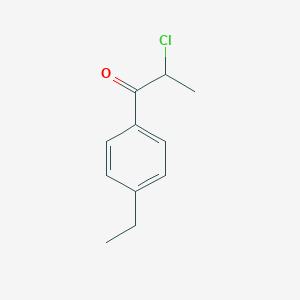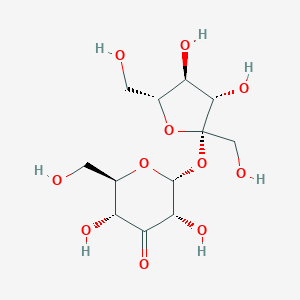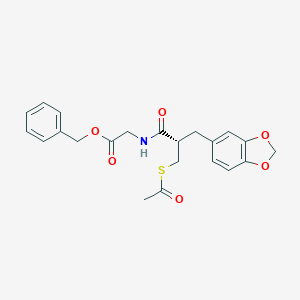
Glycopril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycopril is a glycosylated protein that has gained significant attention in the field of biochemistry and molecular biology. It is a promising molecule that has the potential to revolutionize the field of drug discovery and development. Glycopril is a complex molecule that requires careful synthesis and characterization before it can be used in scientific research applications.
作用機序
The mechanism of action of Glycopril is complex and not fully understood. However, it is believed that Glycopril works by inhibiting the activity of certain enzymes that are involved in various cellular processes. This inhibition can lead to the suppression of tumor growth, the prevention of amyloid plaque formation in the brain, and the regulation of blood sugar levels.
生化学的および生理学的効果
The biochemical and physiological effects of Glycopril are significant. Glycopril has been shown to have anti-tumor properties, prevent the formation of amyloid plaques in the brain, and regulate blood sugar levels. Additionally, Glycopril has been shown to have immunomodulatory effects, which can help to boost the immune system and prevent the development of certain diseases.
実験室実験の利点と制限
One of the advantages of using Glycopril in lab experiments is that it is a highly specific molecule that can target specific enzymes and cellular processes. Additionally, Glycopril is a stable molecule that can be easily synthesized in large quantities. However, one of the limitations of using Glycopril in lab experiments is that it is a complex molecule that requires careful handling and storage to maintain its stability and purity.
将来の方向性
There are many future directions for research involving Glycopril. One area of research is the development of new synthesis methods that can improve the efficiency and purity of Glycopril. Another area of research is the identification of new drug targets for Glycopril that can be used to treat a wider range of diseases. Additionally, research is needed to better understand the mechanism of action of Glycopril and its potential side effects.
合成法
The synthesis of Glycopril is a complex process that requires the use of advanced techniques in biochemistry and molecular biology. The most common method for synthesizing Glycopril is through chemical synthesis. Chemical synthesis involves the use of various reagents and catalysts to combine the amino acids and sugars that make up the Glycopril molecule. The process of chemical synthesis is time-consuming and requires a high degree of precision to ensure the purity of the final product.
科学的研究の応用
Glycopril has a wide range of applications in scientific research. One of the most promising applications of Glycopril is in the field of drug discovery and development. Glycopril has the potential to be used as a drug target for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Glycopril can also be used as a diagnostic tool for the detection of certain diseases.
特性
CAS番号 |
135038-56-1 |
|---|---|
製品名 |
Glycopril |
分子式 |
C22H23NO6S |
分子量 |
429.5 g/mol |
IUPAC名 |
benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate |
InChI |
InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1 |
InChIキー |
IVBOFTGCTWVBLF-GOSISDBHSA-N |
異性体SMILES |
CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
SMILES |
CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
その他のCAS番号 |
135038-56-1 |
同義語 |
(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester glycopril |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



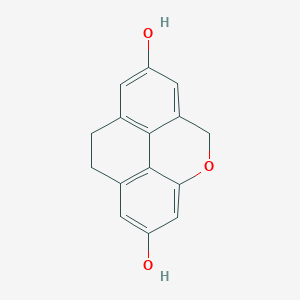
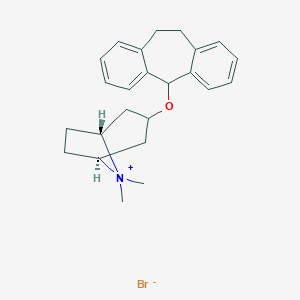
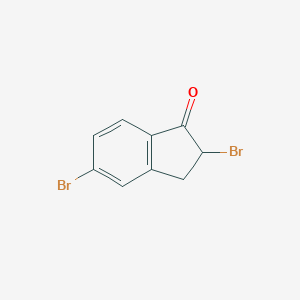
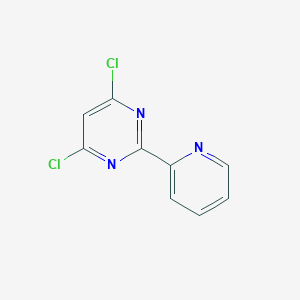
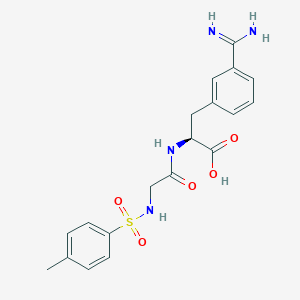
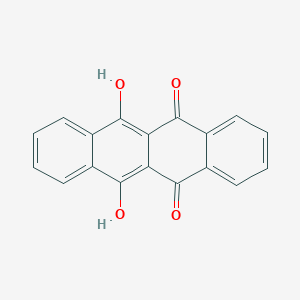
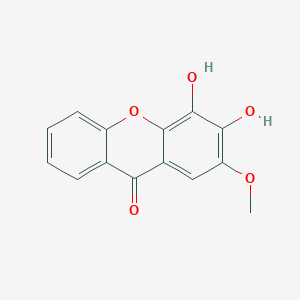
![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)
